1H-Imidazole-4-ethanamine, N-methyl-

Description

Nomenclature and Chemical Classification

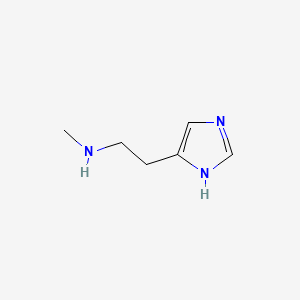

1H-Imidazole-4-ethanamine, N-methyl- is the systematic name for the compound, adhering to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is classified as a substituted imidazole (B134444), specifically an N-alkylated derivative of histamine (B1213489). The structure features an imidazole ring with an ethylamine (B1201723) side chain at position 4, and a methyl group attached to the nitrogen atom of the ethylamine group.

The compound is also widely known by several other names, which are often used interchangeably in scientific literature. These include:

N-methylhistamine

tele-Methylhistamine (t-MH) sigmaaldrich.com

1-Methylhistamine wikipedia.org

The term "tele" in tele-methylhistamine signifies that the methyl group is attached to the nitrogen atom of the imidazole ring that is further away from the ethylamine side chain. sigmaaldrich.com

Table 1: Chemical Identification of 1H-Imidazole-4-ethanamine, N-methyl-

| Property | Value |

|---|---|

| Systematic Name | 1H-Imidazole-4-ethanamine, N-methyl- |

| Common Names | N-methylhistamine, tele-Methylhistamine, 1-Methylhistamine |

| Molecular Formula | C6H11N3 |

| Molecular Weight | 125.17 g/mol |

| CAS Number | 501-75-7 |

Historical Context of Discovery and Early Research

The story of 1H-Imidazole-4-ethanamine, N-methyl- is intrinsically linked to the discovery and study of its parent compound, histamine. Histamine was first synthesized by Windaus and Vogt in 1907 and later identified as a biologically active amine by Sir Henry Dale in 1910. nih.gov Following the discovery of histamine and its potent physiological effects, research in the mid-20th century began to focus on its metabolic fate in the body.

Pioneering work by Schayer in the 1950s was instrumental in elucidating the metabolic pathways of histamine. Through experiments involving the administration of radiolabeled histamine to animals, Schayer and his colleagues demonstrated that a significant portion of histamine is methylated to form N-methylhistamine. nih.gov These early studies established that methylation is a primary route of histamine inactivation in many tissues. sigmaaldrich.com This research laid the foundation for understanding the role of the enzyme histamine-N-methyltransferase (HNMT) in this metabolic process. sigmaaldrich.com

Significance as a Histamine Metabolite in Biological Systems

1H-Imidazole-4-ethanamine, N-methyl- is a major and stable metabolite of histamine. nih.govleedsth.nhs.uk Its formation is catalyzed by the enzyme histamine N-methyltransferase (HNMT), which transfers a methyl group from S-adenosyl-L-methionine to the tele-nitrogen of the imidazole ring of histamine. sigmaaldrich.comnih.gov This process occurs intracellularly and is a key pathway for histamine degradation, particularly in the central nervous system. nih.gov

The biological significance of N-methylhistamine stems primarily from its role as an indicator of histamine release and turnover. nih.govleedsth.nhs.uk While histamine itself has a very short half-life in the body, N-methylhistamine is more stable, making its measurement in urine a reliable method for assessing systemic histamine release over time. leedsth.nhs.uk Elevated levels of urinary N-methylhistamine are often associated with conditions involving mast cell activation, such as allergic reactions and mastocytosis. nih.govmayocliniclabs.com

Compared to histamine, N-methylhistamine exhibits significantly weaker biological activity. It has a lower affinity for histamine receptors and is considered a much less potent agonist. wikipedia.org However, it is not entirely inert. Research has shown that N-methylhistamine can act as a potent agonist at the histamine H3 receptor and also possesses activity at the H2 receptor. nih.govnih.gov Its interaction with these receptors suggests it may have some modulatory effects on the histaminergic system, though its physiological role is less pronounced than that of histamine. nih.govnih.gov

Table 2: Comparison of Histamine and N-methylhistamine

| Feature | Histamine | N-methylhistamine |

|---|---|---|

| Formation | Decarboxylation of L-histidine | Methylation of histamine by HNMT |

| Biological Activity | High | Significantly lower |

| Receptor Affinity | High affinity for H1, H2, H3, H4 receptors | Lower affinity; potent at H3, also acts on H2 |

| Half-life | Short | Longer |

| Clinical Significance | Mediator of allergic and inflammatory reactions | Biomarker for mast cell activation |

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-imidazol-5-yl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-7-3-2-6-4-8-5-9-6/h4-5,7H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSPJQZRQAJPPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00217671 | |

| Record name | N-Methylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673-50-7 | |

| Record name | Methylhistamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylhistamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N.ALPHA.-METHYLHISTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7QR253130 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of 1h Imidazole 4 Ethanamine, N Methyl

Enzymatic Formation from Histamine (B1213489)

The primary route for the formation of 1H-Imidazole-4-ethanamine, N-methyl- is through the enzymatic methylation of histamine. wikipedia.orgnih.govyoutube.comtaylorandfrancis.com This biochemical reaction is catalyzed by the enzyme Histamine N-methyltransferase (HNMT). wikipedia.orgnih.govgenecards.org

Role of Histamine N-Methyltransferase (HNMT)

Histamine N-methyltransferase (HNMT) is a key enzyme in histamine metabolism, responsible for the Nτ-methylation of the imidazole (B134444) ring of histamine. wikipedia.orgnih.govgenecards.orgpu-toyama.ac.jp This process converts histamine into N-methylhistamine, which is considered a biologically inactive metabolite. wikipedia.org HNMT is a cytosolic protein that plays a critical role in regulating intracellular histamine levels. wikipedia.orgnih.govmdpi.comnih.gov In the central nervous system (CNS), HNMT is the sole enzyme responsible for terminating the neurotransmitter activity of histamine, as the other major histamine-degrading enzyme, diamine oxidase (DAO), is not present in the CNS. wikipedia.orgresearchgate.netnih.govmdpi.com

Substrate Specificity and Methyl Donors

HNMT exhibits a high degree of specificity for its substrate, histamine. taylorandfrancis.commdpi.com The enzyme catalyzes the transfer of a methyl group from a donor molecule to the histamine molecule. The primary methyl donor for the HNMT-catalyzed reaction is S-adenosyl-L-methionine (SAM). wikipedia.orgnih.govyoutube.comresearchgate.netmdpi.commthfrsupport.com.au In this reaction, SAM is converted to S-adenosyl-L-homocysteine (SAH) as it donates its methyl group to histamine, resulting in the formation of N-methylhistamine. researchgate.netmdpi.commthfrsupport.com.au The affinity of HNMT for histamine is quite high, with a Michaelis-Menten constant (KM) reported to be in the range of 6-13 μmol/L. nih.gov

Table 1: Substrate and Methyl Donor for HNMT

| Enzyme | Substrate | Methyl Donor | Product |

|---|---|---|---|

| Histamine N-Methyltransferase (HNMT) | Histamine | S-adenosyl-L-methionine (SAM) | 1H-Imidazole-4-ethanamine, N-methyl- (N-methylhistamine) |

Intracellular Localization of HNMT

HNMT is primarily a cytosolic protein, meaning it is found in the intracellular fluid of the cell. wikipedia.orgnih.govtaylorandfrancis.comgenecards.orgmdpi.com Its localization within the cytosol allows it to act on intracellular histamine, which may be newly synthesized or transported into the cell. nih.govmdpi.com In addition to the cytosol, HNMT has also been localized to the nucleoplasm and the centrosome. wikipedia.orgproteinatlas.org This intracellular localization distinguishes it from diamine oxidase (DAO), which is mainly responsible for metabolizing extracellular histamine. wikipedia.org

Table 2: Subcellular Localization of HNMT

| Primary Location | Other Reported Locations |

|---|---|

| Cytosol | Nucleoplasm, Centrosome |

Stereochemical Course of HNMT-Catalyzed Transmethylation

Studies on the stereochemical course of the methyl group transfer by HNMT have revealed that the reaction proceeds with an inversion of configuration. pu-toyama.ac.jpnih.gov This was determined by using S-adenosylmethionine with a chiral methyl group. pu-toyama.ac.jpnih.gov The enzymatic transfer of this chiral methyl group from the sulfur atom of SAM to the nitrogen atom of the imidazole ring of histamine results in an inversion of the methyl group's stereochemistry. pu-toyama.ac.jpnih.gov This finding is consistent with a single, direct transfer of the methyl group, likely through an SN2-like transition state, which is a common mechanism for many methyltransferase enzymes. pu-toyama.ac.jpnih.gov

Regulation of HNMT Expression and Activity

The expression and activity of HNMT are subject to regulation by various factors, including genetic polymorphisms. mthfrsupport.com.aunih.gov A common single nucleotide polymorphism (SNP) in the HNMT gene, a C314T transition, results in a threonine to isoleucine substitution at amino acid position 105 (Thr105Ile). mthfrsupport.com.aunih.gov The Ile105 variant is associated with lower HNMT enzyme activity and reduced thermal stability. nih.gov Individuals with this genetic variation may have a decreased capacity to metabolize histamine, potentially leading to higher intracellular histamine levels. testcatalog.orgmayocliniclabs.commayocliniclabs.commthfrsupport.com.au The product of the HNMT-catalyzed reaction, N-methylhistamine, can also act as an inhibitor of HNMT gene expression in a negative feedback loop. wikipedia.orgnih.gov

Table 3: Factors Regulating HNMT

| Factor | Effect on HNMT |

|---|---|

| Genetic Polymorphism (Thr105Ile) | Decreased enzyme activity and stability |

| N-methylhistamine (Product) | Inhibition of HNMT gene expression (Negative Feedback) |

Interplay with Other Histamine-Degrading Enzymes

In mammals, histamine metabolism is primarily carried out by two enzymes: HNMT and diamine oxidase (DAO). wikipedia.orgnih.govtaylorandfrancis.comnih.govnih.gov While HNMT is responsible for intracellular histamine degradation, DAO is a secreted enzyme that primarily metabolizes extracellular histamine, such as that found in the gut from dietary sources. wikipedia.orgnih.govnih.gov DAO catalyzes the oxidative deamination of histamine to produce imidazole acetaldehyde. nih.gov Although both enzymes have a similar affinity for histamine, their different locations and roles ensure a comprehensive regulation of histamine levels throughout the body. wikipedia.orgmdpi.comnih.gov N-methylhistamine, the product of HNMT activity, can be further metabolized by monoamine oxidase B (MAO-B) or DAO to form N-methylimidazoleacetic acid. wikipedia.orgyoutube.comnih.gov

Table 4: Comparison of HNMT and DAO

| Feature | Histamine N-Methyltransferase (HNMT) | Diamine Oxidase (DAO) |

|---|---|---|

| Location | Intracellular (Cytosol) | Extracellular |

| Primary Substrate | Intracellular Histamine | Extracellular Histamine |

| Metabolic Reaction | Nτ-methylation | Oxidative deamination |

| Presence in CNS | Yes | No |

Further Metabolism of 1H-Imidazole-4-ethanamine, N-methyl-

Following its formation from histamine via the enzyme histamine-N-methyltransferase (HNMT), N-methylhistamine undergoes further metabolic processing. This subsequent metabolism is essential for terminating the biological activity of histamine and preventing its accumulation. The key steps in this pathway are oxidative deamination catalyzed by MAO-B, followed by oxidation to its corresponding carboxylic acid.

Monoamine Oxidase B (MAO-B) plays a pivotal role in the degradation of N-methylhistamine. nih.gov This enzyme catalyzes the oxidative deamination of N-methylhistamine, converting it into N-methylimidazole acetaldehyde. nih.gov This reaction is a crucial step in the metabolic cascade that ultimately leads to the formation of N-methylimidazole acetic acid. The activity of MAO-B is not exclusive to N-methylhistamine; it also metabolizes other biogenic amines. nih.gov However, its preference for N-methylhistamine over histamine itself is a key feature of histamine metabolism in the brain. nih.gov

The mechanism of action of MAO-B on N-methylhistamine involves the transfer of a hydride ion from the substrate to the flavin adenine dinucleotide (FAD) cofactor of the enzyme. This rate-limiting step is influenced by the microenvironment of the enzyme's active site. nih.gov

The intermediate product of MAO-B action, N-methylimidazole acetaldehyde, is rapidly oxidized to N-methylimidazole acetic acid, also known as tele-methylimidazoleacetic acid (t-MIAA). sigmaaldrich.com This conversion is catalyzed by the enzyme aldehyde dehydrogenase (ALD-DH). sigmaaldrich.com The formation of N-methylimidazole acetic acid represents the final step in this major metabolic pathway of N-methylhistamine. sigmaaldrich.com This metabolite is then typically excreted in the urine. nih.gov The measurement of urinary N-methylimidazole acetic acid can serve as an indicator of in vivo histamine turnover. nih.gov

The metabolic pathway from N-methylhistamine to N-methylimidazole acetic acid is summarized in the table below:

| Step | Substrate | Enzyme | Product |

| 1 | 1H-Imidazole-4-ethanamine, N-methyl- | Monoamine Oxidase B (MAO-B) | N-methylimidazole acetaldehyde |

| 2 | N-methylimidazole acetaldehyde | Aldehyde Dehydrogenase (ALDH) | N-methylimidazole acetic acid |

A noteworthy aspect of histamine metabolism is the pronounced selectivity of MAO-B for N-methylhistamine over histamine. nih.govnih.gov While MAO-B can metabolize a variety of monoamines, its in-vitro oxidation of N-methylhistamine is approximately 10 times faster than that of histamine. nih.gov This selectivity is a determining factor in the primary metabolic route of histamine in the brain, where methylation precedes oxidation. nih.gov

Several factors contribute to this selectivity. Computational studies have revealed that the active site of MAO-B is hydrophobic. nih.gov The presence of the methyl group in N-methylhistamine enhances its hydrophobicity, leading to a more favorable interaction with the enzyme's active site. nih.gov This results in a decreased number of water molecules at the active site, which in turn reduces the dielectric shielding of the catalytic environment, making it more efficient for the metabolism of N-methylhistamine. nih.gov

Furthermore, the activation free energy for the metabolism of N-methylhistamine by MAO-B is lower than that for histamine. nih.gov This is attributed to the better stabilization of the transition state for N-methylhistamine within the nonpolar environment of the active site. nih.gov Key amino acid residues, such as Ile199, Leu171, and Leu328, play a significant role in correctly orienting the substrate for the reaction. nih.gov

The following table summarizes the key factors contributing to the selective metabolism of N-methylhistamine by MAO-B:

| Factor | Effect on N-methylhistamine Metabolism |

| Hydrophobicity | The methyl group increases hydrophobicity, leading to a more favorable interaction with the MAO-B active site. nih.gov |

| Solvation Effects | The increased hydrophobicity of N-methylhistamine reduces water molecules in the active site, enhancing catalytic efficiency. nih.gov |

| Activation Energy | A lower activation free energy is required for the metabolism of N-methylhistamine compared to histamine. nih.gov |

| Transition State Stabilization | The transition state of N-methylhistamine is better stabilized by the nonpolar residues in the MAO-B active site. nih.gov |

Under normal physiological conditions, histamine is not a significant substrate for MAO-B in vivo. nih.gov However, if the primary methylation pathway is blocked by inhibitors of histamine-N-methyltransferase (HNMT), an alternative pathway involving the direct oxidation of histamine by MAO-B can become more prominent. nih.gov

Pharmacological and Biological Actions of 1h Imidazole 4 Ethanamine, N Methyl

Receptor Interactions and Agonist Properties

Nα-methylhistamine demonstrates a notable profile of activity across multiple histamine (B1213489) receptors, acting as a potent agonist with varying degrees of affinity and potency at the H2, H3, and H4 receptor subtypes.

Nα-methylhistamine is characterized as a potent agonist for the histamine H3 receptor (H3R). chemicalbook.comnih.gov Research has shown it possesses a nanomolar affinity for the human H3R and is approximately four times more potent than histamine itself at this receptor subtype. nih.gov Its high potency has led to its use in radiolabeled form, [3H]Nα-methylhistamine, as a tool for characterizing H3 receptors in binding assays. nih.gov The displacement of this radioligand by other H3R agonists often reveals biphasic competition curves, indicating the receptor exists in both high- and low-affinity states. nih.gov

At the histamine H4 receptor (H4R), Nα-methylhistamine acts as a full agonist. nih.govnih.gov However, its affinity and potency at the H4R are significantly lower compared to its activity at the H3R. nih.gov Studies have quantified its affinity at the human H4R to be approximately 20-fold lower than at the human H3R. nih.gov Despite this reduced affinity, it still binds with moderate strength, showing a Ki value of 23 nM, and demonstrates agonist properties at this receptor, which is primarily expressed on cells involved in immune and inflammatory responses. chemicalbook.comnih.gov

Nα-methylhistamine also functions as an agonist at histamine H2 receptors (H2R). chemicalbook.com The H2R is notably involved in processes such as gastric acid secretion. nih.gov The potency of Nα-methylhistamine at the H2 receptor is reported to be 185% relative to that of histamine, indicating it is a highly effective activator of this receptor subtype. chemicalbook.com

The pharmacological profile of Nα-methylhistamine is distinguished by its varied potency across the different histamine receptors. It is most potent at the H3 receptor, followed by the H2 receptor. chemicalbook.com While it also acts as a full agonist at the H4 receptor, its affinity is considerably lower. nih.gov This differential activity highlights its utility as a somewhat selective pharmacological tool. The table below summarizes its comparative receptor binding and potency.

| Receptor Subtype | Affinity (Ki) | Relative Potency (vs. Histamine) | Agonist Activity |

| Histamine H2 (H2R) | Not specified | 185% chemicalbook.com | Agonist chemicalbook.com |

| Histamine H3 (H3R) | Nanomolar affinity nih.gov | 270% chemicalbook.com | Potent Agonist chemicalbook.com |

| Histamine H4 (H4R) | 23 nM chemicalbook.com | ~10% nih.gov | Full Agonist nih.govnih.gov |

Cellular and Molecular Mechanisms of Action

The actions of Nα-methylhistamine at its target receptors are transduced through intracellular signaling cascades mediated by heterotrimeric G-proteins. nih.gov

Histamine receptors, including H2, H3, and H4, are all members of the G-protein coupled receptor (GPCR) family. nih.govmdpi.com Upon activation by an agonist like Nα-methylhistamine, the receptor triggers the dissociation of a heterotrimeric G-protein into its Gα and Gβγ subunits. researchgate.net These subunits then initiate distinct intracellular signaling cascades. researchgate.net

The H3 and H4 receptors, where Nα-methylhistamine is a potent agonist, are primarily coupled to the Gαi/o family of G-proteins. youtube.comsemanticscholar.org The activation of Gαi/o leads to the inhibition of the enzyme adenylyl cyclase. researchgate.net This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). researchgate.net

Modulation of Intracellular Second Messengers (e.g., cAMP)

1H-Imidazole-4-ethanamine, N-methyl- (N-methylhistamine) has been demonstrated to directly influence intracellular signaling pathways, particularly those involving the second messenger cyclic adenosine (B11128) monophosphate (cAMP). While often considered the primary and largely inactive metabolite of histamine in the brain and other tissues, research has shown that N-methylhistamine possesses direct pharmacological activity.

Specifically, N-methylhistamine acts as a potent agonist at the histamine H2 receptor. nih.gov In studies utilizing Chinese hamster ovary (CHO) cells engineered to express human H2 receptors, N-methylhistamine dose-dependently stimulated the production of cAMP. nih.gov This effect was inhibited by the H2 receptor antagonist famotidine, confirming the pathway of action. nih.gov Notably, the study found that N-methylhistamine was more potent than histamine itself in stimulating cAMP production, exhibiting a lower EC50 concentration and achieving a higher maximal cAMP output. nih.gov

The activation of the H2 receptor by an agonist leads to the stimulation of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. nih.gov Therefore, the binding of N-methylhistamine to H2 receptors directly increases the intracellular concentration of cAMP. This finding contrasts with the inhibitory effects on cAMP production mediated by histamine H3 and H4 receptors, highlighting the specific nature of N-methylhistamine's interaction with the H2 receptor subtype. The ability of N-methylhistamine to modulate cAMP levels indicates it is not merely an inert byproduct of histamine metabolism but can actively participate in and propagate cellular signaling. nih.gov

Physiological and Pathophysiological Research Contexts (Preclinical/In Vitro)

Neurobiological Roles

1H-Imidazole-4-ethanamine, N-methyl-, as the principal metabolite of histamine in the central nervous system (CNS), is intrinsically linked to the neurobiological functions of the brain's histaminergic system. athenslab.grleedsth.nhs.uk This system originates from a small group of neurons in the tuberomammillary nucleus (TMN) of the hypothalamus and sends widespread projections throughout the brain, influencing a variety of physiological processes. nih.gov

The histaminergic system is a critical component of the ascending reticular activating system, which governs arousal and the sleep-wake cycle. nih.govtestcatalog.org Histamine is a powerfully wake-promoting (wakeaminergic) neurotransmitter. nih.gov The firing of histaminergic neurons is highest during periods of wakefulness, decreases during non-REM sleep, and ceases almost completely during REM sleep. This activity is crucial for maintaining alertness and cortical activation. nih.gov As the primary, stable metabolite of neuronal histamine, the concentration of N-methylhistamine in the brain and cerebrospinal fluid serves as a reliable index of the activity and turnover rate of the histaminergic system. athenslab.gr

The regulation of sleep and wakefulness involves a complex interplay of several neurotransmitter systems. The histaminergic system promotes wakefulness by sending signals that activate the cortex. nih.gov This process is part of a "flip-flop" switch model where wake-promoting centers, including the TMN, and sleep-promoting centers inhibit each other. nih.gov Given that N-methylhistamine can directly activate excitatory H2 receptors, it may not only be a marker of histamine release but could also contribute to maintaining the wakeful state. nih.gov

The histaminergic system is also involved in the homeostatic regulation of energy levels and appetite. Orexin neurons, which are key regulators of appetite and arousal, are influenced by metabolic signals and in turn, influence the histaminergic system to consolidate wakefulness. marshfieldlabs.org

The impact of 1H-Imidazole-4-ethanamine, N-methyl- on neuronal signaling is understood through its role as both a major metabolite of histamine and a direct receptor agonist. nih.govleedsth.nhs.uk Histamine itself is an important neurotransmitter that modulates the release of other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine. leedsth.nhs.uk The formation of N-methylhistamine from histamine is catalyzed by the enzyme histamine N-methyltransferase (HNMT) and is the primary inactivation pathway for histamine within the CNS. athenslab.grleedsth.nhs.uk Therefore, the presence and concentration of N-methylhistamine directly reflect the signaling activity of histamine. athenslab.gr

Beyond its role as a biomarker of histaminergic activity, N-methylhistamine directly impacts neuronal signaling through its agonist activity at H2 receptors. nih.gov Activation of these receptors stimulates adenylyl cyclase and increases intracellular cAMP levels. nih.govnih.gov This increase in cAMP can activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, including ion channels and transcription factors, thereby altering neuronal excitability and function. This mechanism demonstrates that N-methylhistamine can actively participate in postsynaptic signaling cascades initiated by histamine release. nih.gov

Immunological and Inflammatory Modulation

In the context of immunology, 1H-Imidazole-4-ethanamine, N-methyl- is a crucial molecule in the study of mast cell activity. Mast cells are primary effector cells in allergic and inflammatory reactions, releasing a host of pre-formed and newly synthesized mediators upon activation. leedsth.nhs.ukrupahealth.com Histamine is the most well-known of these mediators. leedsth.nhs.uk

Following its release from activated mast cells and basophils, histamine is rapidly metabolized. leedsth.nhs.uk It has a very short half-life in circulation, making direct measurement challenging and often unreliable as an indicator of a mast cell activation event. leedsth.nhs.uk N-methylhistamine, a major and more stable metabolite of histamine, is excreted in the urine and has a longer half-life. athenslab.grleedsth.nhs.uk This stability makes urinary N-methylhistamine a more dependable and clinically relevant biomarker for assessing systemic histamine release and mast cell activation. marshfieldlabs.orgmayocliniclabs.com Increased urinary excretion of N-methylhistamine is observed in conditions characterized by mast cell proliferation or activation, such as systemic mastocytosis and anaphylaxis. testcatalog.orgmayocliniclabs.com

The clinical utility of measuring urinary N-methylhistamine is well-documented in research settings for evaluating mast cell disorders.

Table 1: Comparison of Biomarkers in Mast Cell Activation Studies

| Biomarker | Sample Type | Detection Window | Clinical Utility Notes |

|---|---|---|---|

| Histamine | Plasma, Urine | Very short (minutes) | Challenging to detect due to rapid metabolism; less reliable. leedsth.nhs.uk |

| N-methylhistamine | Urine (24-hour or random) | Longer; reflects cumulative release | Stable metabolite, considered a reliable marker of histamine turnover and mast cell activation. athenslab.grleedsth.nhs.ukmayocliniclabs.com |

| Serum Tryptase | Serum | Peaks 1-4 hours post-event | Gold standard for mast cell degranulation, but has a limited window for acute measurement. mayocliniclabs.com |

Research has established a direct correlation between the levels of urinary mast cell metabolites and the underlying pathology in the bone marrow of patients with mast cell disorders.

Table 2: Correlation of Urinary Metabolites with Bone Marrow Findings in Mastocytosis

| Finding | Correlation with Urinary N-methylhistamine (NMH) | Correlation with Urinary 11β-PGF2α |

|---|---|---|

| Serum Tryptase Levels | Significant Correlation nih.gov | Significant Correlation nih.gov |

| Mast Cell Burden in Bone Marrow | Significant Correlation nih.gov | Significant Correlation nih.gov |

| Presence of Mast Cell Aggregates | Significant Correlation nih.gov | Significant Correlation nih.gov |

| Presence of Atypical Mast Cells | Significant Correlation nih.gov | Significant Correlation nih.gov |

| c-kit D816V Mutation Status | NMH levels significantly different in positive vs. negative patients nih.gov | Not significantly different nih.gov |

These studies underscore that easily quantifiable urinary metabolites like N-methylhistamine correlate well with invasive bone marrow findings, making them valuable tools in preclinical and clinical research on mast cell-related diseases. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1H-Imidazole-4-ethanamine, N-methyl- |

| N-methylhistamine |

| Histamine |

| Cyclic adenosine monophosphate (cAMP) |

| Famotidine |

| Adenosine triphosphate (ATP) |

| Orexin |

| Acetylcholine |

| Norepinephrine |

| Dopamine |

| Tryptase |

Influence on Immune Cell Chemotaxis and Cytokine Production

The compound 1H-Imidazole-4-ethanamine, N-methyl-, also known as N-methylhistamine, plays a role in modulating immune responses by influencing the movement of immune cells and the production of signaling molecules called cytokines. nih.gov Histamine, of which N-methylhistamine is a major metabolite, can regulate the phenotype and functions of various immune cells, participating in multiple regulatory responses of both innate and adaptive immunity. nih.gov

Studies have shown that histamine can have anti-inflammatory properties by inhibiting the activation of neutrophils, a type of white blood cell, and their movement towards sites of inflammation (chemotaxis). nih.gov This effect is thought to be mediated through the H2 receptor, leading to the formation of cyclic AMP (cAMP), a signaling molecule that can suppress inflammatory processes. nih.gov

Furthermore, research on human leukemic mast cells (HMC-1) and basophilic (KU812) cells has demonstrated that antihistamines, which block histamine receptors, can inhibit the secretion of various cytokines. nih.gov For instance, both H1 and H2 receptor antagonists were found to dose-dependently inhibit the release of tumor necrosis factor-alpha (TNF-alpha), a key pro-inflammatory cytokine, from HMC-1 cells. nih.gov The inhibitory effect of H1-blockers on cytokine production in these cells followed a pattern of TNF-alpha > Interleukin-8 (IL-8) ≥ Interleukin-6 (IL-6) ≥ Interleukin-3 (IL-3), with no significant impact on granulocyte-macrophage colony-stimulating factor (GM-CSF). nih.gov In KU812 cells, a different pattern of inhibition was observed, with IL-6 being more affected than IL-8. nih.gov These findings suggest that N-methylhistamine, by interacting with its receptors, can influence the production of a range of cytokines involved in the inflammatory response.

Table 1: Effect of Antihistamines on Cytokine Secretion from Human Leukemic Mast (HMC-1) and Basophilic (KU812) Cells

| Cell Line | Antihistamine Type | Cytokine | Effect |

|---|---|---|---|

| HMC-1 | H1-blockers | TNF-alpha | Dose-dependent inhibition |

| HMC-1 | H1-blockers | IL-8 | Inhibition |

| HMC-1 | H1-blockers | IL-6 | Inhibition |

| HMC-1 | H1-blockers | IL-3 | Inhibition |

| HMC-1 | H1-blockers | GM-CSF | No significant effect |

| HMC-1 | H2-blocker (ranitidine) | TNF-alpha | Dose-dependent inhibition |

| KU812 | H1-blockers | IL-6 | Inhibition |

| KU812 | H1-blockers | IL-8 | Inhibition |

| KU812 | H2-blocker (ranitidine) | TNF-alpha | No secretion |

| KU812 | H2-blocker (ranitidine) | GM-CSF | No secretion |

Role in Gastrointestinal Inflammatory Processes (Preclinical Models)

Preclinical studies have investigated the involvement of 1H-Imidazole-4-ethanamine, N-methyl- (N-methylhistamine) in inflammatory bowel disease (IBD), which includes conditions like Crohn's disease and ulcerative colitis. Mast cells, which produce histamine, are believed to be involved in the development of IBD. nih.gov The urinary excretion of N-methylhistamine, a stable metabolite of histamine, has been evaluated as a potential indicator of disease activity in IBD patients. nih.gov

In preclinical models and clinical studies, elevated levels of urinary N-methylhistamine have been observed in patients with active Crohn's disease and ulcerative colitis compared to those in remission and healthy controls. nih.gov A significant correlation has been found between urinary N-methylhistamine excretion and clinical disease activity, as well as the endoscopic severity of inflammation in Crohn's disease and the extent of disease in ulcerative colitis. nih.gov This suggests that N-methylhistamine levels reflect the inflammatory processes occurring in the gut. nih.govnih.gov

The release of mediators from histamine-containing cells, such as intestinal mast cells, is thought to be the primary driver of these increased N-methylhistamine levels. nih.gov While mucosal histamine levels are increased in IBD patients, plasma levels are not, further pointing to a localized effect within the gastrointestinal tract. nih.gov Although N-methylhistamine has been considered a promising predictor of IBD activity, it is not currently used as a routine clinical marker due to some evidence suggesting its ineffectiveness for monitoring disease activity in humans. nih.gov

Other Biological System Interactions (Preclinical)

Studies on Angiogenesis

Preclinical research has explored the role of histamine and its metabolite, 1H-Imidazole-4-ethanamine, N-methyl-, in angiogenesis, the formation of new blood vessels. Endogenous histamine is recognized as having a dual role, capable of both activating and inhibiting angiogenesis. nih.gov The effects of histamine on blood vessel formation are often mediated through its receptors, H1R and H2R. nih.gov

Studies have indicated that histamine can indirectly induce angiogenesis. nih.gov For instance, the synergistic effect of histamine and basic fibroblast growth factor (bFGF) mediated by H1R can increase the levels of vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis. nih.gov Conversely, the H2R antagonist cimetidine (B194882) has been shown to inhibit angiogenesis. nih.gov The influence of histamine on angiogenesis is complex, with micromolar concentrations potentially leading to a rapid pro-angiogenic response, while also inducing a negative feedback loop over time by upregulating the anti-angiogenic compound thrombospondin-1. nih.gov

Mast cells, a significant source of histamine, and their granular contents have been shown to stimulate angiogenic reactions. mdpi.com This suggests that the local release of histamine, and consequently the presence of its metabolite N-methylhistamine, in the tissue microenvironment can contribute to the regulation of angiogenesis.

Research into Bone Density Modulation

Investigations have pointed to a potential role for histamine and its metabolite, 1H-Imidazole-4-ethanamine, N-methyl-, in the modulation of bone density. Mast cells, which are a primary source of histamine, are implicated in the pathogenesis of osteoporosis. nih.gov Clinical and experimental studies suggest that mast cells may contribute to the development of osteoporosis by promoting the formation of osteoclasts, the cells responsible for bone resorption. nih.gov

In patients with systemic mastocytosis, a condition characterized by an excess of mast cells, urinary N-methylhistamine concentration has been found to correlate with reduced bone mineral density. nih.gov This suggests that elevated histamine levels, reflected by its metabolite, are associated with bone loss. nih.gov Furthermore, histamine-deficient mice have been shown to have increased bone mass due to a reduced number of osteoclasts and are protected from ovariectomy-induced bone loss, a common animal model for postmenopausal osteoporosis. nih.gov

Research has also indicated that osteoclast precursors are a primary source of histamine, which directly acts on osteoclasts and indirectly increases the expression of RANKL (receptor activator of nuclear factor kappa-B ligand) by osteoblasts, a key molecule in osteoclast formation and activation. nih.gov These findings suggest that antihistamines could potentially inhibit osteoclastic activity and bone resorption. nih.gov

Table 2: Correlation of Urinary N-methylhistamine with Bone Density

| Condition | Observation | Implication |

|---|---|---|

| Systemic Mastocytosis | Urinary N-methylhistamine concentration correlates with reduced bone mineral density. nih.gov | Elevated histamine levels are associated with bone loss. nih.gov |

| Histamine-deficient mice | Increased bone mass and protection from ovariectomy-induced bone loss. nih.gov | Histamine plays a role in normal bone resorption. nih.gov |

| Osteoclast precursors | Main source of histamine, which stimulates osteoclasts and RANKL expression. nih.gov | Histamine directly and indirectly promotes bone resorption. nih.gov |

Investigating Bacterial Eradication Mechanisms

The direct role of 1H-Imidazole-4-ethanamine, N-methyl- (N-methylhistamine) in bacterial eradication mechanisms is not extensively documented in the reviewed literature. However, studies have explored the broader context of the immune response to bacteria, where histamine and its metabolites are present.

For example, in the context of Helicobacter pylori infection, the bacterium itself can produce N-methylhistamine. nih.gov Research was conducted to determine if this bacterial-produced N-methylhistamine directly affects somatostatin (B550006) release, a hormone that can influence gastric acid secretion. The study found that N-methylhistamine did not have a direct inhibitory effect on somatostatin-secreting D-cells. nih.gov Instead, it is suggested that inflammatory cytokines are more likely responsible for inhibiting D-cell function during H. pylori infection. nih.gov This indicates that while N-methylhistamine is present during certain bacterial infections, its direct role in eradicating the bacteria or modulating the immediate local hormonal response may be limited.

Synthetic Methodologies and Chemical Derivatization of 1h Imidazole 4 Ethanamine, N Methyl

Chemical Synthesis Approaches for the Compound

The chemical synthesis of 1H-Imidazole-4-ethanamine, N-methyl- can be achieved through several routes, primarily involving the construction of the imidazole (B134444) ring followed by modification of the side chain, or by direct methylation of a suitable precursor like histamine (B1213489).

One plausible multi-step approach begins with a commercially available imidazole derivative. For instance, a synthetic route analogous to the synthesis of related compounds like τ-N-methyl improgan can be envisioned, starting from a precursor such as 4-(2-aminoethyl)imidazole (histamine). A general strategy involves the protection of the primary amine, followed by methylation of the imidazole nitrogen, and subsequent deprotection.

Alternatively, direct N-methylation of histamine can be employed. However, this approach often yields a mixture of products, including N,N-dimethylhistamine and methylation at the imidazole ring nitrogens (Nτ- and Nπ-methylhistamine). Therefore, regioselective synthesis is often preferred.

A more controlled chemical synthesis can be achieved by starting with a protected form of histidine. The carboxylic acid can be reduced to an alcohol, which is then converted to a leaving group for subsequent displacement by a methylamino group.

Reductive amination represents another viable synthetic strategy. This would involve the reaction of imidazole-4-acetaldehyde with methylamine in the presence of a reducing agent. This method offers a direct way to introduce the N-methyl group to the ethanamine side chain.

The table below summarizes various chemical synthesis approaches that can be adapted for the preparation of 1H-Imidazole-4-ethanamine, N-methyl-.

| Synthetic Approach | Starting Material | Key Steps | Potential Advantages | Potential Challenges |

| Direct Methylation of Histamine | Histamine | Protection of the primary amine, methylation of the side-chain nitrogen, deprotection. | Potentially fewer steps. | Lack of regioselectivity leading to a mixture of products. |

| Synthesis from Histidine | L-Histidine | Protection of amino and carboxyl groups, reduction of the carboxyl group, conversion of the hydroxyl to a leaving group, substitution with methylamine, deprotection. | High degree of control and stereospecificity. | Multi-step synthesis with potentially lower overall yield. |

| Reductive Amination | Imidazole-4-acetaldehyde | Condensation with methylamine to form an imine, followed by reduction. | Direct formation of the N-methyl-ethanamine side chain. | Availability and stability of the starting aldehyde. |

| Multi-step Synthesis from Urocanic Acid | Urocanic Acid | Esterification, N-methylation of the imidazole ring, reduction of the double bond and ester. | Provides a route to specific imidazole ring N-methylated isomers. unca.edu | A lengthy synthetic sequence. unca.edu |

Synthesis of Analogs and Derivatives

The synthesis of analogs and derivatives of 1H-Imidazole-4-ethanamine, N-methyl- is a key area of research aimed at exploring structure-activity relationships and developing compounds with improved pharmacological profiles. Modifications can be made to the imidazole ring, the ethylamine (B1201723) side chain, or the N-methyl group.

A notable example of a derivative is τ-N-methyl improgan , a compound designed to have improved blood-brain barrier penetration compared to its parent compound, improgan. unca.edu Its synthesis involves a multi-step sequence starting from urocanic acid, including esterification, N-methylation of the imidazole ring, and subsequent reductions. unca.edu

Another class of analogs includes Nα-alkylated derivatives of 2-phenylhistamines . For example, Nα-Methyl-2-(3-trifluoromethylphenyl)histamine has been synthesized and shown to be a potent histamine H1-receptor agonist. The synthesis of these compounds generally involves the preparation of the substituted phenylhistamine core followed by N-alkylation of the side-chain amine.

General strategies for the synthesis of analogs and derivatives include:

Substitution on the Imidazole Ring: Introducing various substituents at the C2, C4, or C5 positions of the imidazole ring can significantly alter the compound's properties. This can be achieved by starting with appropriately substituted imidazole precursors.

Modification of the Ethanamine Side Chain: The length of the alkyl chain can be varied, or substituents can be introduced on the α- or β-carbons.

Variation of the N-Alkyl Group: The methyl group on the terminal amine can be replaced with other alkyl or functional groups to probe the steric and electronic requirements of the target receptor.

The following table provides examples of synthesized analogs and derivatives of 1H-Imidazole-4-ethanamine, N-methyl-.

| Analog/Derivative Name | Key Structural Modification | Synthetic Strategy Highlight | Reference |

| τ-N-methyl improgan | N-methylation on the imidazole ring and a modified side chain. | Multi-step synthesis from urocanic acid involving esterification and reductions. unca.edu | unca.edu |

| Nα-Methyl-2-(3-trifluoromethylphenyl)histamine | Phenyl substitution at the C2 position of the imidazole ring. | Synthesis of the 2-phenylhistamine core followed by N-methylation. |

Strategies for Isotopic Labeling for Research Applications

Isotopic labeling of 1H-Imidazole-4-ethanamine, N-methyl- is essential for a variety of research applications, including metabolic studies, receptor binding assays, and as internal standards in analytical methods. Both stable isotopes (e.g., deuterium, 13C, 15N) and radioisotopes (e.g., tritium, 14C) can be incorporated.

Enzymatic synthesis has been successfully employed for the preparation of deuterium- and tritium-labeled N-methylhistamine. researchgate.netelectronicsandbooks.com This method utilizes the enzyme histidine decarboxylase to catalyze the decarboxylation of N-methyl-L-histidine in a deuterated or tritiated medium, resulting in the stereospecific labeling at the α-carbon of the side chain. researchgate.netelectronicsandbooks.com

Chemical synthesis offers a versatile approach for introducing isotopic labels at various positions in the molecule. For example, deuteration of N-unsubstituted imidazoles can be achieved, providing a route to labeled imidazole precursors. rsc.org

For radiolabeling with tritium , a common strategy involves the synthesis of a suitable precursor molecule that can be subjected to tritiation. For instance, a precursor with a double or triple bond can be catalytically reduced with tritium gas. Alternatively, a precursor containing a halogen atom can undergo catalytic dehalogenation with tritium gas. The synthesis of a tritiated radioligand for the histamine H3 receptor, [3H]UR-MN259, involved the acylation of an amine precursor with commercially available tritiated N-succinimidyl [2,3-3H]propionate. nih.gov This highlights a general strategy that can be adapted for the tritiation of N-methylhistamine analogs.

The following table summarizes various strategies for the isotopic labeling of 1H-Imidazole-4-ethanamine, N-methyl- and its derivatives.

| Isotope | Labeling Position | Labeling Strategy | Key Features | Reference |

| Deuterium (2H) | α-carbon of the side chain | Enzymatic decarboxylation of N-methyl-L-histidine in a deuterated medium. researchgate.netelectronicsandbooks.com | Stereospecific labeling. researchgate.netelectronicsandbooks.com | researchgate.netelectronicsandbooks.com |

| Tritium (3H) | α-carbon of the side chain | Enzymatic decarboxylation of N-methyl-L-histidine in a tritiated medium. researchgate.netelectronicsandbooks.com | High specific activity can be achieved. researchgate.netelectronicsandbooks.com | researchgate.netelectronicsandbooks.com |

| Tritium (3H) | N-acyl group | Acylation of an amine precursor with a tritiated acylating agent. nih.gov | A versatile method for introducing tritium into a molecule. nih.gov | nih.gov |

| Deuterium (2H) | Imidazole ring | H/D exchange on an N-unsubstituted imidazole precursor. rsc.org | Allows for the specific labeling of the imidazole core. rsc.org | rsc.org |

Structure Activity Relationship Sar Studies of 1h Imidazole 4 Ethanamine, N Methyl and Its Analogs

Impact of Methyl Group Position on Receptor Affinity and Selectivity

The position of a methyl group on the histamine (B1213489) framework is a key determinant of its pharmacological profile, influencing which histamine receptor it preferentially binds to. N-methylhistamine itself, with a methyl group on the terminal nitrogen of the side chain, is known to be a potent agonist at both H2 and H3 receptors. nih.gov

Systematic modifications to the placement of this methyl group have led to the development of more selective ligands:

Nα-methylhistamine: Methylation on the nitrogen atom of the ethylamine (B1201723) side chain results in Nα-methylhistamine. This compound shows high affinity for the H3 receptor. nih.gov

α-Methylhistamine: Introducing a methyl group to the α-carbon of the ethylamine side chain dramatically enhances potency at the H3 receptor. This activity is stereospecific, with the (R)-isomer being significantly more active than the S-isomer. tocris.com However, (R)-α-methylhistamine also exhibits considerable affinity for the H4 receptor. tocris.comnih.gov

4-Methylhistamine: Moving the methyl group to the C4 position of the imidazole (B134444) ring creates 4-methylhistamine. This analog is a potent and selective agonist for the H4 receptor, making it a valuable tool for studying the functions of this receptor subtype. nih.govresearchgate.net It has been shown to be a full agonist at the human H4 receptor while having lower affinity for H1, H2, and H3 receptors. researchgate.net

| Compound | Position of Methyl Group | Primary Receptor Selectivity |

|---|---|---|

| N-methylhistamine | Side chain terminal nitrogen | H2/H3 Agonist |

| (R)-α-methylhistamine | Side chain α-carbon | H3/H4 Agonist |

| 4-Methylhistamine | Imidazole ring C4 position | H4 Agonist |

Influence of Side Chain Modifications on Pharmacological Activity

Alterations to the ethylamine side chain of N-methylhistamine and its parent compound, histamine, have profound effects on their pharmacological activity. Beyond simple methylation, other modifications have been explored to enhance potency and selectivity.

One significant modification involves replacing the terminal amino group with an isothiourea group, as seen in the compound imetit. This substitution results in a very potent H3 receptor agonist. tocris.com Another strategy involves incorporating the amine function into a ring structure. An example is immepip, which is also a potent H3 agonist. tocris.com It is noteworthy that these first-generation H3 agonists were later found to possess considerable activity at the H4 receptor as well. tocris.com

Varying the length of the aliphatic side chain is another critical factor. Studies on histamine analogs have shown that the length of the chain influences the interaction with target receptors. nih.gov Furthermore, acylation of the histamine side chain has been investigated in the context of developing H3-receptor antagonists, with quantitative structure-activity relationship (QSAR) models being developed for these derivatives. nih.gov

| Modification Type | Example Compound | Effect on Pharmacological Activity | Primary Target |

|---|---|---|---|

| Isothiourea Replacement of Amine | Imetit | Potent Agonist | H3 Receptor |

| Cyclization of Amine | Immepip | Potent Agonist | H3 Receptor |

| Acylation of Side Chain | Acylated Histamine Derivatives | Antagonist Activity | H3 Receptor |

Heterocyclic Ring Substitutions and their Effects

The imidazole ring is a cornerstone of the histamine structure, crucial for its activity. However, replacing this ring with other five-membered heterocycles has been a fruitful area of research for developing new compounds with novel activities.

Studies have explored the substitution of the imidazole ring with various other heterocycles, including pyrazole, oxazole, thiazole, and 1,2,4-oxadiazole. nih.gov These modifications alter the electronic properties, basicity, and hydrogen bonding capabilities of the molecule, leading to different biological activities. For instance, in a series of histamine-related compounds designed to act on human Carbonic Anhydrase (hCA) isoforms, replacing the imidazole with an oxa-heterocycle was detrimental for potency on hCA I but improved activity on hCA VII. nih.govnih.gov While the target is different from histamine receptors, this demonstrates the principle that the heterocyclic core is a viable point of modification for tuning biological activity and selectivity. nih.govnih.gov

Chiral Analogs and Stereoselectivity at Receptors

The introduction of a chiral center into histamine analogs can lead to significant differences in pharmacological activity between enantiomers. This stereoselectivity is a well-established principle for histamine receptor ligands.

The most prominent example in the context of histamine agonists is α-methylhistamine. The methylation of the α-carbon on the side chain creates a chiral center. The resulting biological activity is predominantly found in the (R)-enantiomer, which is a potent H3 receptor agonist. The corresponding (S)-isomer is approximately 100-fold less potent. tocris.com This highlights a strict stereochemical requirement for potent agonism at the H3 receptor. This principle of stereoselectivity is not unique to agonists; studies on chiral H1 antagonists like chlorpheniramine (B86927) and dimethindene (B1670660) also report significant variations in affinity and activity between their antipodal pairs. nih.gov The development of chiral analogs and their separation is crucial for understanding the three-dimensional binding requirements of receptors and for creating more specific therapeutic agents. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the chemical structure of compounds with their biological activity. These methodologies are instrumental in understanding the SAR of histamine receptor ligands and in designing new, more potent, and selective molecules.

QSAR studies for histamine H3 receptor antagonists have successfully modeled their activity using various molecular descriptors. nih.gov For instance, models have been built for acylated histamine derivatives using topological indices, which describe the branching and connectivity of the molecule. nih.gov 3D-QSAR approaches enhance these models by considering the three-dimensional shape of the molecules. These studies have suggested that for H3 antagonists, bulky hydrophilic substituents may improve affinity. nih.gov QSAR models have also highlighted the importance of steric and electronic factors, with descriptors for molecular volume and electron density showing strong correlations with receptor affinity. nih.gov Such models provide a rational basis for drug design, guiding the synthesis of new derivatives with improved pharmacological profiles.

Analytical and Research Methodologies for 1h Imidazole 4 Ethanamine, N Methyl

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental for the separation and quantification of 1H-Imidazole-4-ethanamine, N-methyl- from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a robust platform for the analysis of 1H-Imidazole-4-ethanamine, N-methyl-. The separation is typically achieved on a reversed-phase column.

A cost-effective method for the determination of 1H-Imidazole-4-ethanamine, N-methyl- involves HPLC coupled with ultraviolet (UV) detection. nih.gov One established method utilizes an ion-paired chromatographic technique for separation on a reversed-phase column, with spectrophotometric detection at a wavelength of 226 nm. nih.govpsu.edu This approach is suitable for measuring the activity of histamine-N-methyltransferase, the enzyme responsible for the formation of N-methylhistamine. nih.govpsu.edu The detection limit for this method has been reported to be as low as 0.6 ng per injection. psu.edu Another HPLC-UV method involves derivatization with dansyl chloride and detection at 254 nm. europa.eu

| Parameter | Condition | Reference |

|---|---|---|

| Detection Wavelength | 226 nm | nih.govpsu.edu |

| Mobile Phase Example | 0.05M NH4H2PO4 (pH 3.0) with 2 mM sodium octanesulfonate | nih.gov |

| Detection Limit | 0.6 ng/injection | psu.edu |

Spectroscopic and Radiometric Approaches

Beyond chromatographic techniques, spectroscopic and radiometric methods are invaluable for studying the interaction of 1H-Imidazole-4-ethanamine, N-methyl- with its biological targets, primarily histamine (B1213489) receptors.

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a powerful tool for characterizing the interaction of ligands with their receptors. researchgate.netnih.govuni-regensburg.de In the context of 1H-Imidazole-4-ethanamine, N-methyl-, its tritiated form, [3H]N-α-methylhistamine, is commonly used as a radioligand to study histamine receptors, particularly the H3 subtype. researchgate.netuni-regensburg.de

These assays involve incubating cell membranes expressing the receptor of interest with the radioligand. In competition binding experiments, the ability of unlabeled compounds, including 1H-Imidazole-4-ethanamine, N-methyl- itself, to displace the radioligand from the receptor is measured. researchgate.netnih.gov This allows for the determination of the binding affinities (Ki values) of these compounds for the receptor. researchgate.net For instance, such assays have been used to validate hits from functional screens and to precisely determine the potency rank order of new compounds targeting the H3 receptor. researchgate.net Saturation binding experiments with [3H]N-α-methylhistamine can also be performed to determine the density of receptors in a given tissue or cell preparation and the affinity of the radioligand for the receptor. uni-regensburg.de

Isotope-Based Enzyme Activity Measurements

Isotope-based enzyme activity measurements are a cornerstone in understanding the metabolic pathways involving N-methylhistamine. These sensitive assays often utilize radioisotopes to trace and quantify enzymatic reactions.

Radioenzymatic assays are a prominent technique for measuring histamine and its metabolites. nih.govnih.gov These assays are predicated on the enzymatic conversion of a substrate to a product, where one of the components is radiolabeled. For instance, in the context of histamine metabolism, histamine N-methyltransferase (HNMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to histamine, forming N-methylhistamine. mdpi.comnih.gov

A common approach involves using a tritiated form of SAM, specifically [³H]S-adenosyl-L-methionine. nih.gov When incubated with a biological sample containing histamine and HNMT, radiolabeled [³H]N-methylhistamine is produced. nih.goveurofinsdiscovery.com The amount of radioactivity incorporated into the N-methylhistamine product is directly proportional to the initial amount of histamine in the sample. This method's sensitivity can be exceptionally high, capable of detecting picogram levels of histamine. nih.gov

To enhance precision and account for variations in methylation efficiency and extraction losses, a double-isotope technique has been developed. nih.gov In this modified assay, a known amount of a standard, such as histamine, is added to a separate aliquot of the sample and incubated with a different isotope, like [¹⁴C]S-adenosyl-L-methionine. nih.gov The recovery of the resulting [¹⁴C]N-methylhistamine serves as an internal standard to correct the measurements from the primary [³H]-based assay. nih.gov

The specificity and sensitivity of these radioenzymatic assays are significantly improved by using purified HNMT. nih.goviaea.org Purification of the enzyme helps to reduce blank values and allows for the use of high specific activity [³H]SAM, further increasing the assay's sensitivity. nih.gov

Key Components of Isotope-Based Enzyme Activity Assays for N-methylhistamine:

| Component | Role | Isotope Example |

| Enzyme | Catalyzes the methylation of histamine to N-methylhistamine. | Histamine N-methyltransferase (HNMT) |

| Substrate | The molecule being measured. | Histamine |

| Methyl Donor | Provides the methyl group for the reaction. | S-adenosyl-L-methionine (SAM) |

| Radiolabel | Allows for the detection and quantification of the product. | Tritium (³H) or Carbon-14 (¹⁴C) |

| Product | The radiolabeled molecule that is measured. | [³H]N-methylhistamine or [¹⁴C]N-methylhistamine |

Computational and In Silico Methodologies

Computational and in silico methodologies provide powerful tools to investigate the molecular interactions and reaction dynamics of N-methylhistamine at an atomic level. These approaches complement experimental techniques by offering insights that are often difficult to obtain through laboratory experiments alone.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ajchem-a.com For N-methylhistamine, MD simulations can be employed to understand its behavior in biological systems, such as its interaction with enzymes like monoamine oxidase B (MAO-B). mdpi.comnih.gov These simulations can reveal how N-methylhistamine binds to the active site of an enzyme and the conformational changes that occur during this process. By simulating the system in a virtual environment, researchers can analyze factors like binding affinity and the stability of the enzyme-substrate complex. mdpi.comnih.gov

Empirical Valence Bond (EVB) Methodology

The Empirical Valence Bond (EVB) method is a computational technique specifically designed to simulate chemical reactions in complex systems like enzymes. nih.govresearchgate.netwikipedia.org It is considered a multiscale quantum/classical (QM/MM) approach. mdpi.com The EVB method models a reaction by describing it as a transition between two or more valence bond states, typically representing the reactants and products. mdpi.comwikipedia.org

In the study of N-methylhistamine metabolism by MAO-B, the EVB methodology has been used to clarify why N-methylhistamine is a preferred substrate over histamine. mdpi.comnih.gov By calculating the free energy barriers for the rate-limiting step of the reaction for both compounds, researchers have been able to reproduce experimental kinetic data. mdpi.com The EVB simulations have shown that the higher hydrophobicity of N-methylhistamine leads to a more favorable catalytic environment within the enzyme's active site, resulting in a lower activation energy barrier for its oxidation compared to histamine. mdpi.comnih.gov

Comparison of Calculated Activation Barriers for Histamine and N-methylhistamine Oxidation by MAO-B:

| Substrate | Experimental Barrier (kcal/mol) | Calculated Barrier (kcal/mol) | Barrier Difference (kcal/mol) |

| Histamine | ~18.5 | ~20.6 | \multirow{2}{*}{2.09} |

| N-methylhistamine | ~17.1 | ~18.5 |

Data sourced from multiscale simulations using the EVB methodology. mdpi.comnih.gov

Multiscale Simulation Techniques

Multiscale simulation techniques bridge different levels of theoretical descriptions, from quantum mechanics (QM) to molecular mechanics (MM) and continuum models, to study complex biological processes. cecam.orgrhein-main-universitaeten.de These methods are particularly useful for investigating enzymatic reactions where electronic rearrangements (the QM part) occur within a large protein environment (the MM part). nih.govyoutube.com

For N-methylhistamine, multiscale simulations, including the EVB method, have been instrumental in understanding its selective metabolism. mdpi.comnih.gov These simulations combine quantum mechanical calculations for the reacting atoms with a classical force field description for the surrounding protein and solvent. mdpi.comarxiv.orgfrontiersin.org This hybrid approach allows for the simulation of large biomolecular systems over timescales that are relevant for biological processes, providing a detailed picture of the reaction mechanism. mdpi.comnih.gov The insights gained from these simulations, such as the role of solvation and the electrostatic environment of the enzyme active site, are crucial for a comprehensive understanding of N-methylhistamine's biochemistry. mdpi.com

Preclinical Research Models and Experimental Systems Involving 1h Imidazole 4 Ethanamine, N Methyl

In Vitro Cellular and Biochemical Models

In vitro models are fundamental for dissecting the molecular interactions and cellular effects of N-methylhistamine at a foundational level.

Enzyme assays are crucial for understanding the metabolism of N-methylhistamine. Histamine (B1213489) is methylated to form N-methylhistamine by Histamine N-methyltransferase (HNMT), and N-methylhistamine is subsequently metabolized by Monoamine Oxidase B (MAO-B). nih.govresearchgate.net

Studies have established that in the brain, HNMT is the sole enzyme responsible for metabolizing histamine into N-methylhistamine, which is an inactive form in the histaminergic system. nih.gov In peripheral tissues, while diamine oxidase (DAO) also metabolizes histamine, HNMT plays a significant role in its inactivation. nih.gov The resulting N-methylhistamine is then a substrate for MAO-B, which catalyzes its oxidative deamination. nih.gov

In vitro experiments comparing the metabolism of histamine and N-methylhistamine by MAO-B have revealed a significant preference for N-methylhistamine. mdpi.com This selectivity is critical, as it governs the metabolic pathway in the central nervous system. mdpi.com Multiscale simulations have further clarified this selectivity, suggesting that the higher hydrophobicity of N-methylhistamine leads to a more efficient catalytic environment within the MAO-B active site compared to histamine. mdpi.com

Enzyme activity assays in mouse cardiac tissue have been used to quantify the activity of both HNMT and MAO-B, demonstrating their presence and functional capacity in cardiac metabolism. frontiersin.org For instance, HNMT activity in the left atrium of H2-TG mice was measured at 60.4 ± 0.2 pmol/min/mg protein. frontiersin.org

Table 1: Enzyme Assays Involving N-methylhistamine

| Enzyme | Role in Relation to N-methylhistamine | Key Findings |

|---|---|---|

| Histamine N-methyltransferase (HNMT) | Catalyzes the formation of N-methylhistamine from histamine. researchgate.nettreatingscoliosis.com | The sole enzyme for histamine inactivation in the brain. nih.gov Its activity can be measured in tissue homogenates. frontiersin.org |

| Monoamine Oxidase B (MAO-B) | Catalyzes the oxidative deamination of N-methylhistamine. nih.gov | Exhibits a clear substrate preference for N-methylhistamine over histamine in vitro. mdpi.com |

| Diamine Oxidase (DAO) | Metabolizes histamine, competing with HNMT in peripheral tissues. nih.gov | Plays a lesser role in N-methylhistamine's direct metabolic pathway but influences the availability of its precursor, histamine. nih.govnih.gov |

Cell line systems are instrumental in investigating the interaction of N-methylhistamine with various histamine receptors and the downstream signaling cascades. While N-methylhistamine is primarily considered an inactive metabolite, studies explore its potential for low-affinity receptor interactions.

Research has shown that N-methylhistamine has a modest affinity for the human histamine H4 receptor (H4R) and a low affinity for the rat and mouse H4Rs. tandfonline.com In contrast, it also displays agonistic activity at the human histamine H2 receptor (H2R). tandfonline.com

Human submandibular glandular (HSG) intercalated duct cells have been used as a model system. tandfonline.com Studies on various cell lines, including mast cell lines like LUVA and LAD2, are used to study the release of mediators. aacrjournals.org KSHV infection of these cell lines was shown to induce the release of mediators like β-hexosaminidase, demonstrating their utility in studying inflammatory and infectious processes. aacrjournals.org

Functional studies in transfected cell lines have been critical for characterizing H4R signaling, which typically involves the inactivation of adenylyl cyclase via Gαi/o proteins. amegroups.cn These systems allow for the precise study of receptor-ligand interactions in a controlled environment, away from the complexity of a whole organism.

Table 2: Cell Line Systems in N-methylhistamine Research

| Cell Line System | Application | Selected Findings |

|---|---|---|

| Transfected Cell Lines (Expressing Histamine Receptors) | To study receptor affinity and signaling pathways. amegroups.cn | N-methylhistamine shows modest affinity for human H4R and agonism at human H2R. tandfonline.com |

| Human Submandibular Glandular (HSG) Cells | To study receptor expression and function in specific cell types. tandfonline.com | H4Rs were expressed in HSG cells in a testosterone-dependent manner. tandfonline.com |

| Mast Cell Lines (LUVA, LAD2) | To model mast cell activation and mediator release. aacrjournals.org | KSHV infection induced degranulation and release of β-hexosaminidase. aacrjournals.org |

Ex Vivo Tissue and Organ Preparations

Ex vivo models, using tissues and organs isolated from organisms, provide a bridge between in vitro and in vivo research. These preparations maintain the cellular architecture and some of the physiological complexity of the tissue.

Studies on human atrial preparations have been used to understand histamine metabolism in the heart. frontiersin.orgnih.gov These experiments have shown that the heart can both form and degrade histamine and that inhibiting metabolizing enzymes can alter the cardiac response to histamine. frontiersin.orgnih.gov

In the context of gastrointestinal research, ex vivo colonic biopsies from patients with Irritable Bowel Syndrome (IBS) have been analyzed. mdpi.com In these biopsies, enhanced tryptase activity was noted, a marker of mast cell activation which is closely linked to the histamine-N-methylhistamine pathway. mdpi.com Such studies help correlate molecular findings with human disease states.

In Vivo Animal Models

Animal models are indispensable for studying the systemic effects and metabolism of N-methylhistamine in a complete physiological system.

Genetically modified mice offer powerful tools to understand the specific roles of enzymes involved in N-methylhistamine metabolism.

HNMT Knockout (KO) Mice: Mice lacking the HNMT gene exhibit elevated brain histamine levels. researchgate.net This leads to behavioral changes, including increased aggression, which was shown to be driven by the histamine H2 receptor (H2R). researchgate.net These animals also show disruptions in the sleep-wake cycle. researchgate.netresearchgate.net Studies in HNMT knockout mice have also pointed to potential alterations in bone growth and spine development. treatingscoliosis.com

Histidine Decarboxylase (HDC) Knockout (KO) Mice: HDC is the enzyme that synthesizes histamine from histidine. nih.gov HDC-KO mice are essentially histamine-deficient and have been used extensively to study the roles of endogenous histamine. nih.govuzh.ch In these mice, tissue levels of histamine are very low. frontiersin.org Studies using HDC-KO mice have demonstrated that histamine from non-mast cell sources is crucial for processes like angiogenesis and inflammatory granulation. uzh.ch Comparing HDC-KO mice with wild-type mice in models of colon cancer has shown that the absence of histamine can lead to an increase in large colonic tumors, suggesting a complex role for the histaminergic system in cancer. amegroups.cn

Quantifying the levels of N-methylhistamine in various organs provides critical information about its distribution and local metabolism. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is a sensitive method used for the simultaneous quantification of histamine and N-methylhistamine in tissue homogenates. researchgate.netspringermedizin.de

A systematic analysis in two common laboratory mouse strains, C57Bl/6 and Balb/c, revealed the distribution of N-methylhistamine across various organs. researchgate.netspringermedizin.de

Key Findings from Tissue Quantification Studies:

N-methylhistamine was detected in all analyzed organs, though with significant quantitative differences. researchgate.net

Substantial concentrations of N-methylhistamine were found in the lung, intestine, and kidney. researchgate.netspringermedizin.de

In other organs, such as the brain, heart, liver, spleen, and thymus, it was present in only minor quantities. researchgate.net

In contrast, histamine was most abundant in the stomach, lymph nodes, and thymus. researchgate.netspringermedizin.de

This differential distribution highlights organs with high HNMT activity and points to specific sites where N-methylhistamine metabolism is most prominent. researchgate.net

Table 3: Relative N-methylhistamine Concentrations in Mouse Organ Tissues

| Organ | Relative N-methylhistamine Concentration |

|---|---|

| Lung | Substantial |

| Intestine | Substantial |

| Kidney | Substantial |

| Brain | Minor |

| Heart | Minor |

| Liver | Minor |

| Stomach | Minor |

| Spleen | Minor |

| Thymus | Minor |

| Lymph Nodes | Minor |

Source: Data derived from systematic analysis in C57Bl/6 and Balb/c mice. researchgate.netspringermedizin.de

Table 4: Compound Names Mentioned in Article

| Compound Name |

|---|

| 1H-Imidazole-4-ethanamine, N-methyl- |

| N-methylhistamine |

| Histamine |

| N-methylimidazole acetic acid |

| Imidazole (B134444) acetic acid |

| S-adenosyl methionine |

| S-adenosyl-L-homocysteine |

| β-hexosaminidase |

| Tryptase |

| Imidazole acetaldehyde |

| Histidine |

| Zolantidine |

Assessment of Biological Markers in Animal Fluids (e.g., urine, feces)nih.gov

The investigation of 1H-Imidazole-4-ethanamine, N-methyl- (N-methylhistamine, NMH), a primary and stable metabolite of histamine, in animal biofluids such as urine and feces serves as a critical non-invasive method for assessing mast cell activation in various preclinical research models. Elevated levels of this compound are indicative of an increased systemic release of histamine, a key mediator in inflammatory and allergic responses. Consequently, the measurement of NMH in animal fluids is a valuable tool in studies of gastrointestinal diseases, allergic reactions, and other inflammatory conditions.

In veterinary and preclinical research, the analysis of NMH offers insights into the pathogenesis of diseases where mast cells are implicated. Canine models of chronic gastrointestinal disease have been a significant focus of such research. Studies have explored the correlation between urinary and fecal concentrations of NMH and the clinical and histological severity of the disease. For instance, research has demonstrated that dogs with chronic gastrointestinal issues may exhibit elevated levels of NMH in their urine and feces when compared to healthy control groups. nih.govnih.gov

The utility of urinary NMH as a biomarker has been highlighted by findings that show a positive association with histological grading of intestinal inflammation and serum levels of C-reactive protein, another marker of inflammation. nih.govnih.gov However, the direct correlation with clinical disease activity scores can sometimes be inconsistent, suggesting that while NMH is a marker of mast cell degranulation, its relationship with the clinical manifestation of the disease can be complex. nih.govnih.gov